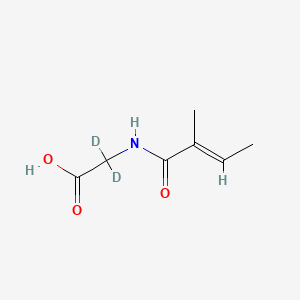
n-Tigloylglycine-2,2-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Tigloylglycine-2,2-d2 est un dérivé deutéré de la n-Tigloylglycine. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie et de la biochimie. L'incorporation du deutérium, un isotope stable de l'hydrogène, permet le traçage et la quantification du composé lors de divers processus expérimentaux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la n-Tigloylglycine-2,2-d2 implique la deutération de la n-TigloylglycineLes conditions de réaction nécessitent souvent l'utilisation de réactifs et de solvants deutérés pour garantir l'incorporation du deutérium aux positions souhaitées .
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des paramètres de réaction pour obtenir une pureté et un rendement élevés. L'utilisation d'équipements et de techniques spécialisés garantit la production constante du composé .
Analyse Des Réactions Chimiques
Types de réactions
La n-Tigloylglycine-2,2-d2 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du résultat souhaité, notamment la température, le solvant et le pH .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des conditions utilisées. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme traceur pour étudier les mécanismes et la cinétique des réactions.
Biologie : Employé dans les études métaboliques pour suivre les voies biochimiques.
Médecine : Utilisé dans le développement de médicaments et les études pharmacocinétiques pour comprendre le métabolisme des médicaments.
Industrie : Appliqué au développement de nouveaux matériaux et processus chimiques
Mécanisme d'action
Le mécanisme d'action de la this compound implique son incorporation dans les voies biochimiques où elle agit comme un traceur. Les atomes de deutérium permettent de suivre le composé tout au long de divers processus métaboliques et chimiques. Cela permet de comprendre les cibles moléculaires et les voies impliquées dans ces processus .
Applications De Recherche Scientifique
n-Tigloylglycine-2,2-d2 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of n-Tigloylglycine-2,2-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms allow for the tracking of the compound through various metabolic and chemical processes. This helps in understanding the molecular targets and pathways involved in these processes .
Comparaison Avec Des Composés Similaires
Composés similaires
n-Tigloylglycine : La forme non deutérée du composé.
Tiglylglycine : Un autre dérivé présentant des caractéristiques structurelles similaires.
Acide tigloylaminoacétique : Un composé apparenté présentant de légères variations structurelles.
Unicité
La n-Tigloylglycine-2,2-d2 est unique en raison de la présence d'atomes de deutérium, qui offrent des avantages distincts pour le traçage et la quantification lors d'études expérimentales. Cela la rend particulièrement précieuse dans les applications de recherche où le suivi précis du composé est essentiel .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2,2-dideuterio-2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+/i4D2 |
Clé InChI |
WRUSVQOKJIDBLP-YZOIYXFKSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)/C(=C/C)/C |
SMILES canonique |
CC=C(C)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


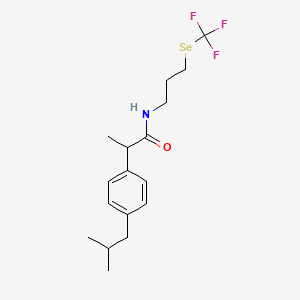



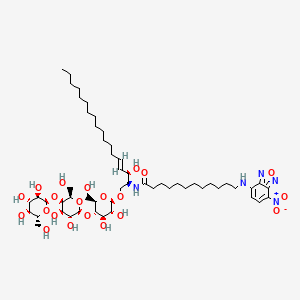
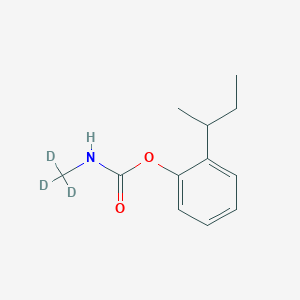
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
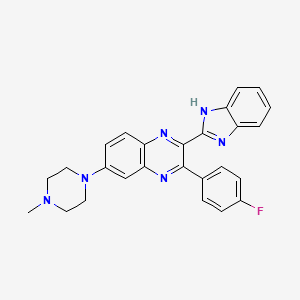
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
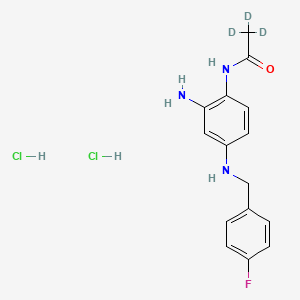
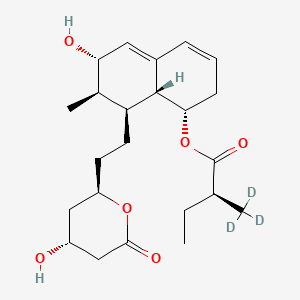
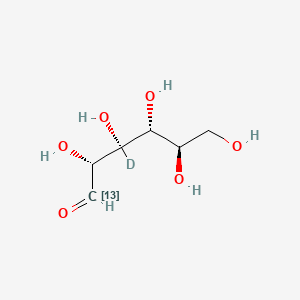
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
